Cas no 2444-21-5 (Phenol,4-(phenylmethoxy)-, 1-benzoate)

Phenol,4-(phenylmethoxy)-, 1-benzoate structure
2444-21-5 structure
Product Name:Phenol,4-(phenylmethoxy)-, 1-benzoate
Numero CAS:2444-21-5
MF:C20H16O3
MW:304.339245796204
CID:290533
PubChem ID:241255
Update Time:2025-04-19

Phenol,4-(phenylmethoxy)-, 1-benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4-(phenylmethoxy)-, 1-benzoate
    • (4-phenylmethoxyphenyl) benzoate
    • (4-Benzoyloxy-phenyl)-benzyl-aether
    • (4'-benzyloxyphenyl)benzoate
    • < 4-Benzoyloxy-phenyl> -benzyl-aether
    • 1-((hepta-1,6-dien-4-yloxy)methyl)benzene
    • 3-benzyloxy1-cyclopentene
    • 4-(benzyloxy)hepta-1,6-diene
    • 4-(benzyloxy)phenyl benzoate
    • 4-benzyloxyhepta-1,6-diene
    • 4-benzyloxyphenyl benzoate
    • ACMC-20n47c
    • Benzene, [[[1-(2-propenyl)-3-butenyl]oxy]methyl]-
    • CTK0B2896
    • p-benzyloxyphenylbenzoate
    • SureCN1776277
    • DTXSID60947306
    • Oprea1_810439
    • Phenol, p-(benzyloxy)-, benzoate
    • EU-0017547
    • 2444-21-5
    • SR-01000511504-1
    • A840287
    • SCHEMBL6444707
    • benzoic acid (4-phenylmethoxyphenyl) ester
    • 1-Benzyloxy-4-benzoyloxyphenylene
    • 4-(Benzyloxy)phenyl benzoate #
    • SR-01000511504
    • AKOS000732529
    • Oprea1_372492
    • NSC48493
    • NSC-48493
    • CS-0360150
    • (4-phenylmethoxyphenyl)benzoate
    • Inchi: 1S/C20H16O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1-14H,15H2
    • Chiave InChI: HUGHGOGHBVKYGN-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC(=CC=1)OC(C1C=CC=CC=1)=O)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 304.10998
  • Massa monoisotopica: 304.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 348
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • PSA: 35.53
  • LogP: 4.48480
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.